![molecular formula C8H7F3N2O2 B1611428 Ethyl 2-amino-3,5,6-trifluoroisonicotinate CAS No. 259675-84-8](/img/structure/B1611428.png)
Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Overview
Description
Ethyl 2-amino-3,5,6-trifluoroisonicotinate, also known as EFPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPI is a derivative of isonicotinic acid and is widely used in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, closely related to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, has been utilized as an intermediate in synthesizing various chemical compounds. For example, it has been used in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976). Such compounds have potential applications in creating new materials with specific chemical properties.
Chromatography and Analysis
In the realm of chromatography, derivatization of amino acids using compounds like ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate has been explored. This method is used for rapid separation of enantiomeric isomers in capillary gas chromatography, indicating the relevance of Ethyl 2-amino-3,5,6-trifluoroisonicotinate in analytical chemistry (Abe et al., 1996).
Medicinal Chemistry
In medicinal chemistry, analogs of Ethyl 2-amino-3,5,6-trifluoroisonicotinate have been synthesized and evaluated for various biological activities. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives were studied as inhibitors of AP-1 and NF-κB mediated transcriptional activation (Palanki et al., 2002). Such studies highlight the compound's potential in drug discovery and development.
Material Science and Corrosion Inhibition
In the field of material science, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which share a similar structure to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, have been explored as corrosion inhibitors. These compounds show significant efficiency in protecting metals like mild steel, indicating their application in industrial processes (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKXZLOECBXQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573325 | |
Record name | Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3,5,6-trifluoroisonicotinate | |
CAS RN |
259675-84-8 | |
Record name | Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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